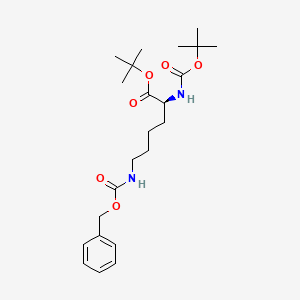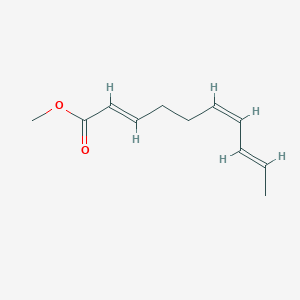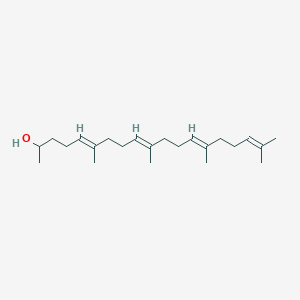![molecular formula C10H19NO3 B1142887 Carbamic acid, [[2-(hydroxymethyl)cyclopropyl]methyl]-, 1,1-dimethylethyl CAS No. 167255-49-4](/img/no-structure.png)
Carbamic acid, [[2-(hydroxymethyl)cyclopropyl]methyl]-, 1,1-dimethylethyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, [[2-(hydroxymethyl)cyclopropyl]methyl]-, 1,1-dimethylethyl (also known as 2-hydroxy-3-methylcyclopropylmethylcarbamate) is an organic compound that belongs to the class of carboxylic acids and derivatives. It is a cyclic, three-membered ring compound with a molecular formula of C5H10NO2. Carbamic acid is a colorless, odorless, and crystalline solid at room temperature. It is soluble in water and ethanol and is used in a variety of applications, including in pharmaceuticals, agrochemicals, and in research.
Wissenschaftliche Forschungsanwendungen
Analytical Method Development
A method was developed for determining major metabolites of synthetic pyrethroids in human urine, showcasing an application in analytical chemistry for monitoring exposure to certain chemicals. This method involves solid-phase extraction, additional liquid–liquid extraction clean-up, derivatization, and detection by gas chromatography-tandem mass spectrometry (Arrebola et al., 1999).
Enantioselective Synthesis
Research demonstrates the enantioselective synthesis of 1-amino 2-methylcyclopropane carboxylic acids, highlighting the significance of stereochemistry in the development of pharmaceuticals and agrochemicals. This synthesis emphasizes the importance of cyclopropane derivatives in creating enantiomerically pure compounds (Lugano et al., 1992).
Environmental Monitoring
The study on pyrethroid metabolites in human urine not only advances analytical methodologies but also contributes to environmental health sciences by monitoring exposure levels to pesticides, thus aiding in the assessment of potential health risks associated with occupational and non-occupational exposure to synthetic pyrethroids (Arrebola et al., 1999).
Chemical Synthesis and Characterization
Advancements in the synthesis of cyclopropane derivatives, such as the detailed work on 2,2-dimethylcyclopropane carboxylic acid, provide foundational knowledge for the development of novel compounds with potential applications in medicine and agriculture. These studies contribute to the broader field of organic synthesis, offering new methods and strategies for creating complex molecules (Gong, 2007).
Medicinal Chemistry
Research into the pharmacological action of carbamic esters demonstrates the exploration of chemical structures for therapeutic purposes, specifically investigating the physostigmine-like actions of various carbamic esters. This line of research is crucial for the development of new drugs by understanding the relationship between chemical structure and biological activity (Aeschlimann & Reinert, 1931).
Eigenschaften
CAS-Nummer |
167255-49-4 |
|---|---|
Produktname |
Carbamic acid, [[2-(hydroxymethyl)cyclopropyl]methyl]-, 1,1-dimethylethyl |
Molekularformel |
C10H19NO3 |
Molekulargewicht |
201.26276 |
Synonyme |
Carbamic acid, [[2-(hydroxymethyl)cyclopropyl]methyl]-, 1,1-dimethylethyl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






